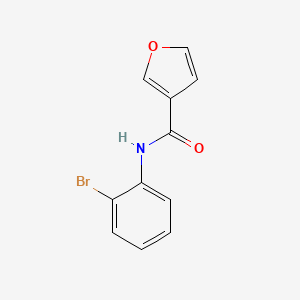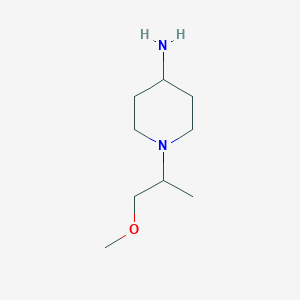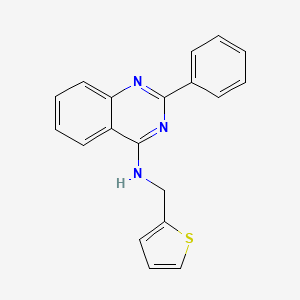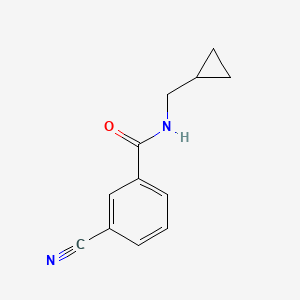![molecular formula C12H9ClF3N5S B7469649 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea](/img/structure/B7469649.png)
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCT018159 and is a small molecule inhibitor of the protein kinase PAK4, which has been linked to the progression of cancer.
作用機序
The mechanism of action of CCT018159 involves the inhibition of PAK4, which is a serine/threonine protein kinase that plays a crucial role in cell proliferation, migration, and survival. PAK4 is overexpressed in several types of cancer and has been linked to cancer progression. Inhibition of PAK4 by CCT018159 leads to the disruption of downstream signaling pathways, which ultimately leads to reduced cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
CCT018159 has been shown to have several biochemical and physiological effects. In vitro studies have shown that CCT018159 inhibits PAK4 activity, leading to reduced cancer cell proliferation and induction of apoptosis. In vivo studies have also shown that CCT018159 has antitumor activity in several cancer models. Additionally, CCT018159 has been shown to inhibit angiogenesis and tumor metastasis in preclinical models.
実験室実験の利点と制限
One of the main advantages of CCT018159 for lab experiments is its specificity for PAK4. This compound has been shown to selectively inhibit PAK4 activity without affecting other kinases. Additionally, CCT018159 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of CCT018159 is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research on CCT018159. One area of research is in the development of more potent and selective PAK4 inhibitors. Additionally, further studies are needed to fully understand the mechanisms of action of CCT018159 and its potential applications in cancer treatment. Other potential applications of CCT018159 include the treatment of inflammatory diseases and neurodegenerative disorders.
合成法
The synthesis of 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea involves a series of chemical reactions starting with the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with carbon disulfide, followed by the reaction with potassium hydroxide to form potassium 3-chloro-5-(trifluoromethyl)pyridin-2-yl dithiocarbamate. The final step involves the reaction of this intermediate with 3-chloro-5-(trifluoromethyl)pyridin-2-ylamine to form CCT018159.
科学的研究の応用
The potential applications of CCT018159 in scientific research are vast. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that PAK4 is overexpressed in several types of cancer, including breast, pancreatic, and lung cancer. Inhibition of PAK4 by CCT018159 has been shown to reduce cancer cell proliferation and induce apoptosis, making it a potential therapeutic agent for cancer treatment.
特性
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N5S/c13-9-4-7(12(14,15)16)5-18-10(9)20-21-11(22)19-8-2-1-3-17-6-8/h1-6H,(H,18,20)(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEHXSBYOLGIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-aminobenzoyl)amino]-N-cyclopropylbenzamide](/img/structure/B7469579.png)


![Methyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7469597.png)
![N-butan-2-yl-2-[8-(3-cyclopentylpropanoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7469602.png)
![N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469607.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methylpyrimidin-2-yl)acetamide](/img/structure/B7469615.png)


![N-(furan-2-ylmethyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7469627.png)
![4-bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B7469631.png)
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 1-thiophen-2-ylsulfonylpiperidine-4-carboxylate](/img/structure/B7469634.png)
![3-methyl-6-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7469664.png)
![[2-(1H-indol-3-yl)-2-oxoethyl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B7469666.png)